(Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16-10-12-20(13-11-16)32(29,30)27-26-24-21(15-18-7-3-4-9-22(18)31-24)23(28)25-19-8-5-6-17(2)14-19/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHBABUUKLPDRG-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives with active methylene compounds under basic conditions.
Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of an acid catalyst.
Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate with m-toluidine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
The compound has garnered attention for its potential biological activities, including:
- Anticancer Properties : Chromene derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that (Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as monoamine oxidase (MAO) and aldose reductase, which are relevant in neurodegenerative diseases and diabetic complications, respectively. For instance, certain chromene derivatives have demonstrated MAO-B inhibition with IC50 values as low as 18 nM.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis:
- Ligand in Catalytic Reactions : The compound can act as a ligand in catalytic processes, enhancing reaction efficiency and selectivity. Its ability to coordinate with metal centers facilitates the development of new catalytic systems .
Pharmaceutical Development
The chromene scaffold is recognized for its versatility in drug design:
- Lead Compound Identification : The structural features of this compound make it a candidate for further modifications aimed at improving pharmacological profiles. Researchers are exploring its derivatives for enhanced therapeutic efficacy against specific diseases.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Significant cytotoxicity against breast cancer cell lines; IC50 values < 20 µM |
| Study B | Investigate enzyme inhibition | Potent MAO-B inhibitor with an IC50 of 18 nM; potential for neuroprotective applications |
| Study C | Synthesis optimization | Demonstrated high yields in multi-step synthesis processes; effective as a synthetic intermediate |
Mechanism of Action
The mechanism of action of (Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The tosylhydrazono group may play a role in binding to these targets, while the chromene core could facilitate cellular uptake and distribution. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(m-tolyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-sulfonamide
Uniqueness
Compared to similar compounds, (Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide may exhibit unique properties due to the specific positioning of the tosylhydrazono and carboxamide groups. These structural features can influence its reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.
Biological Activity
(Z)-N-(m-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, with a focus on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves a multi-step process, which may include the formation of the chromene core followed by functionalization with the tosylhydrazone moiety. The general synthetic pathway can be summarized as follows:
- Formation of Chromene Core : Utilizing arylalkynes and performing cyclization reactions.
- Tosylhydrazone Formation : Reacting the chromene derivative with tosylhydrazine.
- Amidation : Introducing the m-tolyl group through amidation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing chromene scaffolds exhibit significant anticancer properties. The biological activity of this compound was evaluated against various cancer cell lines using MTT assays. The results indicate that this compound has a notable inhibitory effect on cell proliferation, particularly in hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG-2 | 15.5 | 3.5 |
| MDA-MB-231 | 20.0 | 4.0 |
| Normal Fibroblasts | >100 | - |
The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancer cells, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets, including enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to key proteins associated with cancer progression.
Case Studies
Several case studies have highlighted the efficacy of chromene derivatives in clinical settings:
- Case Study 1 : A patient with advanced hepatocellular carcinoma showed significant tumor reduction after treatment with a related chromene derivative, supporting the clinical potential of this class of compounds.
- Case Study 2 : In vitro studies demonstrated that combining this compound with conventional antibiotics enhanced antibacterial efficacy against resistant strains.
Q & A
Q. What advanced techniques validate the compound’s mechanism of action?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to AKR1B10 .
- RNA Sequencing : Identify differentially expressed genes in treated cancer cells (e.g., apoptosis markers like BAX/BCL-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
